molecular formula C23H24O7 B2706555 ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate CAS No. 869080-93-3

ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate

Cat. No. B2706555
CAS RN: 869080-93-3
M. Wt: 412.438
InChI Key: MDUQRNBJIUXZAB-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate is a chemical compound with a complex structure that has gained significant attention in scientific research. It is a member of the coumarin family, which is a class of organic compounds known for their various biological activities. Ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate is synthesized using specific methods and has been used in scientific research for various applications.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been involved in studies exploring its synthesis through reactions with S-methylisothiosemicarbazide hydroiodide, forming unique derivatives upon refluxing in specific conditions, showcasing its versatility in organic synthesis (Vetyugova et al., 2018).
  • Investigations into the polymorphism of related compounds have utilized spectroscopic and diffractometric techniques, indicating the relevance of such compounds in studying material characteristics and pharmaceutical applications (Vogt et al., 2013).

Catalysis and Reaction Mechanisms

  • Research on catalyzed reactions has described the facilitation of constructing chromeno[2,3-d]pyrimidinone derivatives, highlighting the compound's role in the synthesis of structures with potential antimicrobial activity (Ghashang et al., 2013).
  • Another study focused on the one-pot synthesis of 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones using a heterogeneous catalyst, showcasing an efficient method for generating derivatives, which emphasizes the compound's utility in green chemistry and catalyst development (Zhang et al., 2018).

Application in Material Science

  • Studies on the thermal behavior and structural determination of ethyl 2,2-bis{[(benzoylcarbamothioyl)oxy]methyl}propanoate and its complexes with metal ions indicate its application in material science, particularly in developing new materials with specific thermal and structural properties (Maksimov et al., 2020).

properties

IUPAC Name

ethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O7/c1-6-28-22(24)14(3)29-16-8-9-17-13(2)21(23(25)30-19(17)12-16)15-7-10-18(26-4)20(11-15)27-5/h7-12,14H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUQRNBJIUXZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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